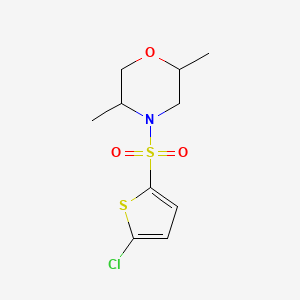
4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine, also known as CP-690,550, is a small molecule inhibitor that has been developed as a therapeutic agent for the treatment of autoimmune diseases. This compound has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and multiple sclerosis.
Mecanismo De Acción
4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines such as interleukin-2, -4, -7, -9, -15, and -21. By blocking the JAK pathway, 4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine prevents the activation of T-cells and B-cells, which are responsible for the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development and progression of autoimmune diseases. It has also been shown to reduce the infiltration of immune cells into inflamed tissues, leading to a reduction in tissue damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine in lab experiments include its high selectivity for JAK enzymes and its ability to inhibit multiple cytokines involved in autoimmune diseases. However, its limitations include its potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
For research on 4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine include the development of more selective JAK inhibitors, as well as the investigation of its potential for the treatment of other autoimmune diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in clinical use.
Métodos De Síntesis
The synthesis of 4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 2,5-dimethylmorpholine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield the final compound.
Aplicaciones Científicas De Investigación
4-(5-Chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine has been extensively studied in preclinical and clinical trials for its therapeutic potential in the treatment of autoimmune diseases. It has been shown to selectively inhibit the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of cytokines that play a key role in the development and progression of autoimmune diseases.
Propiedades
IUPAC Name |
4-(5-chlorothiophen-2-yl)sulfonyl-2,5-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S2/c1-7-6-15-8(2)5-12(7)17(13,14)10-4-3-9(11)16-10/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQFAFHBPZAUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)S(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane]](/img/structure/B7563864.png)
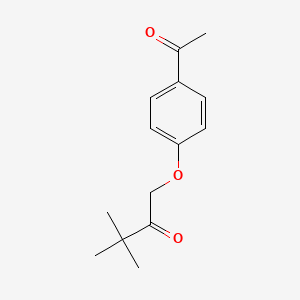
![N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide](/img/structure/B7563875.png)
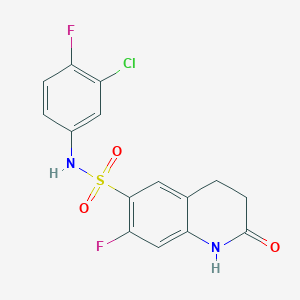
![N-[3-methyl-1-oxo-1-(4-pyridin-2-ylpiperazin-1-yl)butan-2-yl]acetamide](/img/structure/B7563885.png)
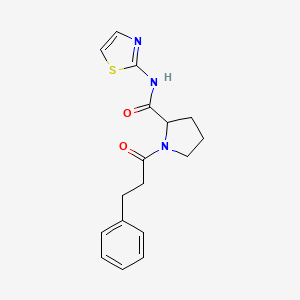
![1-Benzyl-3-[4-[4-[(1-benzyl-2-oxoindol-3-ylidene)amino]-3-methoxyphenyl]-2-methoxyphenyl]iminoindol-2-one](/img/structure/B7563898.png)
![N-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7563909.png)
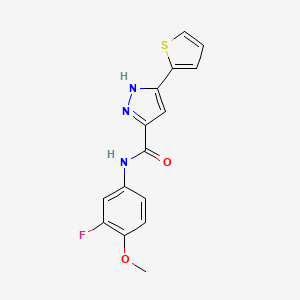
![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide](/img/structure/B7563924.png)
![1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7563930.png)
![N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7563937.png)
![1-(3-chlorophenyl)-5-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7563946.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(1-methyl-3,4-dihydro-2H-quinolin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7563954.png)